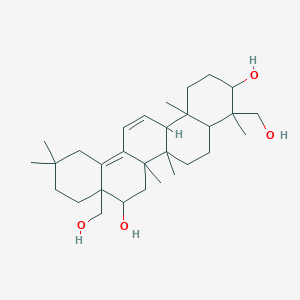

Saikogenin A

Descripción general

Descripción

Saikogenin A is a natural product found in Bupleurum falcatum . It is a dipeptidyl peptidase-IV (DPP-IV) inhibitor . The IUPAC name of Saikogenin A is (3β,4α,16β)-oleana-11,13(18)-diene-3,16,23,28-tetrol .

Synthesis Analysis

Saikogenin A can be obtained from Saikosaponin A, which is abundant in Radix Bupleuri (RB), through enzymatic hydrolysis . Snailase was selected due to its good hydrolysis performance under nearly neutral circumstances . The reaction system was constructed in Na2HPO4-NaH2PO4 buffer (pH 6.0) containing snailase/Saikosaponin A (44:1) at 39°C, and the hydrolysis lasted for 12 hours .Molecular Structure Analysis

The molecular formula of Saikogenin A is C30H48O4 . The molecular weight is 472.7 g/mol . The IUPAC name is (3β,4α,16β)-oleana-11,13(18)-diene-3,16,23,28-tetrol .Chemical Reactions Analysis

Saikogenin A is a metabolite of Saikosaponin A . It is produced through enzymatic hydrolysis of Saikosaponin A . The process involves hydration and monooxidation on the aglycone moiety and hydrolysis of the β-glucosidic bond .Physical And Chemical Properties Analysis

Saikogenin A has a molecular weight of 472.7 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . It has 2 rotatable bonds .Aplicaciones Científicas De Investigación

Characterization and Quantification of Saikogenin A

A study by Bao, Li, Shen, and Nan (2004) developed a liquid chromatographic tandem mass spectrometry (LC-MS/MS)-based method for the characterization and quantification of Saikosaponin derivatives, including Saikogenin A, in Radix Bupleuri and pharmaceuticals of the Chinese multiherb remedy Xiaochaihu-tang. This method offered higher sensitivity and specificity than previously reported LC methods, demonstrating its applicability for determining these chemicals in a variety of crude chaihu roots and Chinese multiherb remedies Bao, Li, Shen, & Nan, 2004.

Anti-Cancer Effects of Saikogenin Derivatives

Research into the saponins of Bupleurum falcatum L., including Saikogenin A, has indicated their significant role in pharmacological and biological activities. Lee, Song, Kim, Siddiqi, and Im (2022) applied recombinant glycoside hydrolases to transform Saikosaponin A and D into Saikogenin derivatives, including Saikogenin F and G, to investigate their anti-cancer effects on human colon cancer cell lines. This study highlighted the potential of Saikogenin derivatives as anti-cancer agents, marking an advancement in enzymatic technology for producing saponin metabolites Lee, Song, Kim, Siddiqi, & Im, 2022.

Metabolic Studies and Inhibition Effects

Xue, Liu, Fu, Gao, Yang, Zhang, and Song (2019) conducted in vitro studies on the metabolism of Saikogenins, including Saikogenin A, revealing the cytochrome P450-mediated metabolism of these compounds in rat and human liver microsomes. The study provided insights into the metabolic stability and pathways of Saikogenins, identifying a total of 71 metabolites generated through various metabolic reactions Xue, Liu, Fu, Gao, Yang, Zhang, & Song, 2019.

Safety And Hazards

Saikogenin A is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It may also impair fertility and harm unborn children .

Propiedades

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24+,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNVMEXLLPGQEV-HSFRRAFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saikogenin A | |

CAS RN |

5092-09-1 | |

| Record name | Saikogenin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005092091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

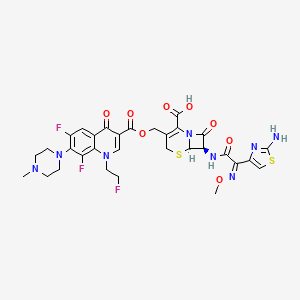

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)

![3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester](/img/structure/B1680655.png)

![N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1680659.png)

![(3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B1680663.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)